Brachyside heptaacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brachyside heptaacetate involves the acetylation of brachyside, a natural glycoside. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure complete acetylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Brachyside heptaacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involve replacing one or more acetyl groups with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Brachyside heptaacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of Brachyside heptaacetate involves its interaction with specific molecular targets. It can modulate various biochemical pathways, including:
Enzyme Inhibition: Inhibits specific enzymes involved in metabolic pathways.
Signal Transduction: Modulates signaling pathways by interacting with receptors or other signaling molecules.
Gene Expression: Influences gene expression by interacting with transcription factors or other regulatory proteins
Comparison with Similar Compounds
Brachyside heptaacetate is similar to other acetylated glycosides, such as:
Brachynoside heptaacetate: Another acetylated glycoside with similar properties and applications.
Tetraethylenepentamine heptaacetate: Used in forward osmosis applications.
Uniqueness: this compound is unique due to its specific structure and the presence of multiple acetyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C45H54O22 |
---|---|
Molecular Weight |
946.9 g/mol |
IUPAC Name |
[5-acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C45H54O22/c1-22-38(61-26(5)49)40(62-27(6)50)43(64-29(8)52)45(58-22)67-41-39(66-37(53)16-13-30-12-15-33(59-24(3)47)35(20-30)60-25(4)48)36(21-57-23(2)46)65-44(42(41)63-28(7)51)56-18-17-31-11-14-32(54-9)34(19-31)55-10/h11-16,19-20,22,36,38-45H,17-18,21H2,1-10H3/b16-13+ |
InChI Key |
MSJUZWZZISHWKL-DTQAZKPQSA-N |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)/C=C/C4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OCCC3=CC(=C(C=C3)OC)OC)COC(=O)C)OC(=O)C=CC4=CC(=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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